molecular formula C11H11N5O3 B3103060 2-Amino-6-hydroxy-5-((2-oxo-2-(pyridin-3-yl)ethyl)amino)pyrimidin-4(3H)-one CAS No. 1431698-09-7

2-Amino-6-hydroxy-5-((2-oxo-2-(pyridin-3-yl)ethyl)amino)pyrimidin-4(3H)-one

Cat. No. B3103060
CAS RN: 1431698-09-7
M. Wt: 261.24
InChI Key: WXMOZAPOMIHURT-UHFFFAOYSA-N
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Description

2-Amino-6-hydroxy-5-((2-oxo-2-(pyridin-3-yl)ethyl)amino)pyrimidin-4(3H)-one, also known as 2A6H5P2OEAP, is an organic compound belonging to the pyrimidine class of compounds. It is a heterocyclic compound, containing both nitrogen and oxygen atoms, and is a derivative of the pyrimidine ring. 2A6H5P2OEAP has been found to have a variety of applications in scientific research, including as a catalyst for organic reactions, and as an inhibitor of certain enzymes.

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

Researchers have been focusing on synthesizing novel heterocyclic compounds that contain the pyrimidinone moiety due to their potential in exhibiting various biological activities. For example, Kumar and Mashelker (2007) synthesized a series of 1,2,4‐Oxadiazole heterocyclic compounds containing 2‐H‐Pyranopyridine‐2‐one moiety, which are expected to have better hypertensive activity. The synthesis involved multiple steps, starting from specific pyridine derivatives, indicating the versatility of pyrimidinone in generating new therapeutic agents (Kumar & Mashelker, 2007).

Antitumor Activity

A novel series of 2-amino-4-oxo-6-substituted pyrrolo[2,3-d]pyrimidines were designed and synthesized as potential nonclassical antifolates targeting both thymidylate and purine nucleotide biosynthesis, showing promise in anticancer research. These compounds exhibited micromolar to submicromolar antiproliferative potencies against various tumor cell lines, indicating the significant role of pyrimidinone derivatives in developing new antitumor therapies (Liu et al., 2015).

Antibacterial Activity

The synthesis of new N-substituted pyridin-2(1H)-one derivatives and their evaluation for antibacterial activity highlights the application of pyrimidinone derivatives in addressing bacterial infections. Most of these compounds exhibited low activity compared to reference drugs, but their synthesis opens pathways for further modifications to enhance their efficacy (Sharma et al., 2016).

Electronic Structure and Hydrogen-bonded Assembly

Research on the electronic structure and hydrogen-bonded assembly of pyrimidinone derivatives has provided insights into their chemical behavior and potential applications in material science. The study of closely related 4,6-disubstituted 2-amino-5-formylpyrimidines revealed different ring conformations and polarized electronic structures, showcasing the diverse chemical properties and applications of these compounds in designing new materials and molecular structures (Acosta et al., 2013).

properties

IUPAC Name

2-amino-4-hydroxy-5-[(2-oxo-2-pyridin-3-ylethyl)amino]-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5O3/c12-11-15-9(18)8(10(19)16-11)14-5-7(17)6-2-1-3-13-4-6/h1-4,14H,5H2,(H4,12,15,16,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXMOZAPOMIHURT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)CNC2=C(N=C(NC2=O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401141605
Record name 4(3H)-Pyrimidinone, 2-amino-6-hydroxy-5-[[2-oxo-2-(3-pyridinyl)ethyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401141605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-hydroxy-5-((2-oxo-2-(pyridin-3-yl)ethyl)amino)pyrimidin-4(3H)-one

CAS RN

1431698-09-7
Record name 4(3H)-Pyrimidinone, 2-amino-6-hydroxy-5-[[2-oxo-2-(3-pyridinyl)ethyl]amino]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1431698-09-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4(3H)-Pyrimidinone, 2-amino-6-hydroxy-5-[[2-oxo-2-(3-pyridinyl)ethyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401141605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Amino-6-hydroxy-5-((2-oxo-2-(pyridin-3-yl)ethyl)amino)pyrimidin-4(3H)-one

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